(+/-)-MDEA solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material
(+/-)-MDEA solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material
3,4-Methylenedioxy-N-ethylamphetamine is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse.
1-(1,3-benzodioxol-5-yl)-N-ethylpropan-2-amine is a secondary amino compound that is N-ethylisopropylamine in which a hydrogen of one of the isopropyl methyl groups has been replaced by a 3,4-methylenedioxyphenyl group. It is a member of benzodioxoles and a secondary amino compound.
1-(1,3-benzodioxol-5-yl)-N-ethylpropan-2-amine is a secondary amino compound that is N-ethylisopropylamine in which a hydrogen of one of the isopropyl methyl groups has been replaced by a 3,4-methylenedioxyphenyl group. It is a member of benzodioxoles and a secondary amino compound.
Brand Name:
Vulcanchem
CAS No.:
14089-52-2
VCID:
VC20993892
InChI:
InChI=1S/C12H17NO2/c1-3-13-9(2)6-10-4-5-11-12(7-10)15-8-14-11/h4-5,7,9,13H,3,6,8H2,1-2H3
SMILES:
CCNC(C)CC1=CC2=C(C=C1)OCO2
Molecular Formula:
C12H17NO2
Molecular Weight:
207.27 g/mol
(+/-)-MDEA solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material
CAS No.: 14089-52-2
Cat. No.: VC20993892
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3,4-Methylenedioxy-N-ethylamphetamine is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. 1-(1,3-benzodioxol-5-yl)-N-ethylpropan-2-amine is a secondary amino compound that is N-ethylisopropylamine in which a hydrogen of one of the isopropyl methyl groups has been replaced by a 3,4-methylenedioxyphenyl group. It is a member of benzodioxoles and a secondary amino compound. |
|---|---|
| CAS No. | 14089-52-2 |
| Molecular Formula | C12H17NO2 |
| Molecular Weight | 207.27 g/mol |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-N-ethylpropan-2-amine |
| Standard InChI | InChI=1S/C12H17NO2/c1-3-13-9(2)6-10-4-5-11-12(7-10)15-8-14-11/h4-5,7,9,13H,3,6,8H2,1-2H3 |
| Standard InChI Key | PVXVWWANJIWJOO-UHFFFAOYSA-N |
| SMILES | CCNC(C)CC1=CC2=C(C=C1)OCO2 |
| Canonical SMILES | CCNC(C)CC1=CC2=C(C=C1)OCO2 |
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